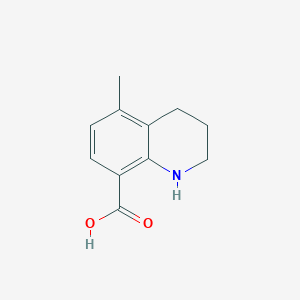

![molecular formula C7H3BrClIN2 B1449833 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine CAS No. 2294919-63-2](/img/structure/B1449833.png)

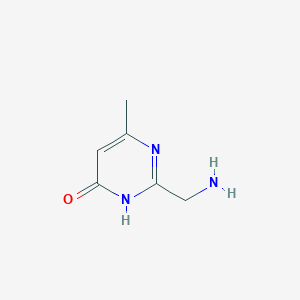

6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine

Descripción general

Descripción

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold . The compound you mentioned, “6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine”, is likely to share similar properties with other imidazo[1,2-a]pyridines.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine serves as a pivotal intermediate in the synthesis of complex molecules due to its reactive halogen substituents, which facilitate diverse cross-coupling reactions. Koubachi et al. (2008) demonstrated its use in palladium-catalyzed direct C3 alkenylation of imidazo[1,2-a]pyridines, a method that efficiently introduces alkenyl groups into the imidazo[1,2-a]pyridine core, expanding the utility of such heterocycles in organic synthesis (Koubachi et al., 2008). Furthermore, Katrun and Kuhakarn (2019) developed a halogenation technique using sodium halides as halogen sources, presenting an efficient pathway to access variously substituted imidazo[1,2-a]pyridines for further functionalization (Katrun & Kuhakarn, 2019).

Material Science and Corrosion Inhibition

In material science, the halogenated imidazo[1,2-a]pyridine derivatives, including those with bromo, chloro, and iodo groups, are explored for their potential in corrosion inhibition. Saady et al. (2021) evaluated the performance of related derivatives against mild steel corrosion, showcasing the compound's role in developing corrosion-resistant materials and coatings, thereby extending the lifespan of metal components in aggressive environments (Saady et al., 2021).

Fluorescence and Imaging Applications

Shibahara et al. (2009) explored the fluorescence properties of 1,3-diarylated imidazo[1,5-a]pyridines, synthesized via metal-catalyzed cross-coupling reactions, demonstrating the potential of halogenated imidazo[1,2-a]pyridines in the development of novel fluorescent materials for imaging applications (Shibahara et al., 2009).

Propiedades

IUPAC Name |

6-bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIN2/c8-4-1-5(9)7-11-2-6(10)12(7)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMUKFOFQDLCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=C(N2C=C1Br)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid](/img/structure/B1449750.png)

![6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1449757.png)

![6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1449758.png)

![8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1449759.png)

![Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449762.png)

![2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1449773.png)